molecular formula C19H19NO4S2 B2437485 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097929-32-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2437485
CAS No.: 2097929-32-1
M. Wt: 389.48
InChI Key: OPUQHZWFYRKBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a methoxyphenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) on the bithiophene is replaced by a hydroxyethyl group.

    Attachment of the Methoxyphenoxy Acetamide: This step involves the reaction of the hydroxyethyl-bithiophene intermediate with 2-methoxyphenoxy acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design, particularly due to its unique structural features that could interact with biological targets.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its conjugated system and potential for high electron mobility.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across the conjugated bithiophene system, facilitating charge transport. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets or its performance in electronic applications.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a hydroxyethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C₁₉H₁₉N₃O₄S₂
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 2097888-58-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its conjugated system. The bithiophene moiety facilitates π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological molecules. This interaction profile suggests potential roles in modulating signaling pathways related to oxidative stress and cellular proliferation.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against A549 and C6 Cell Lines : The compound demonstrated an IC₅₀ value comparable to that of cisplatin, a standard chemotherapeutic agent. Specifically, it showed IC₅₀ values of 0.128 ± 0.027 mM for A549 cells and 0.137 ± 0.015 mM for C6 cells, indicating potent anticancer properties without notable toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells .

2. Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are crucial in tumor progression, including angiogenesis and tissue invasion. Compounds similar to this compound have been identified as effective MMP inhibitors, particularly MMP-9. This inhibition suggests potential therapeutic applications in treating lung adenocarcinoma and glioma .

3. Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. These effects were observed in studies where the compound was applied to Aβ-induced SH-SY5Y cell lines, leading to a reduction in inflammatory markers .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyCell LineIC₅₀ Value (mM)Activity
A5490.128 ± 0.027Anticancer
C60.137 ± 0.015Anticancer
NIH/3T3>10Non-toxic
SH-SY5YN/AAnti-inflammatory

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-19(22)20-11-13(21)16-8-9-18(26-16)17-7-4-10-25-17/h2-10,13,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUQHZWFYRKBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.